5-Chloro-1-benzothiophene-2-carbonyl chloride
Description
5-Chloro-1-benzothiophene-2-carbonyl chloride is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 5 and a reactive carbonyl chloride group at position 2. Benzothiophene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The carbonyl chloride functional group makes this compound a versatile intermediate in organic synthesis, particularly for forming amides, esters, or other acylated products. Its structure combines aromatic stability (from the benzothiophene ring) with high electrophilicity at the carbonyl carbon, enabling reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2OS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTWOPUSFDZHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
One of the most documented and efficient methods involves the use of 5-chloro-2-thiophenecarboxylic acid as the starting material, which is converted into the corresponding acyl chloride using thionyl chloride (sulfur oxychloride) as the chlorinating agent. The reaction is typically conducted in an inert atmosphere with a non-polar solvent such as carbon tetrachloride or tetrachlorobenzene to ensure high purity and yield.
Detailed Procedure
-
- Starting material: 5-chloro-2-thiophenecarboxylic acid
- Chlorinating agent: Thionyl chloride (SOCl₂), molar ratio slightly in excess (1.1–1.3 eq)
- Solvent: Non-polar solvents like carbon tetrachloride or tetrachlorobenzene
- Atmosphere: Inert gas (nitrogen or helium)
- Temperature: Initially below 0 °C during addition, then reflux at elevated temperature (typically 1–3 hours)
-
- Under inert atmosphere, dissolve thionyl chloride in the non-polar solvent and cool below 0 °C.
- Add 5-chloro-2-thiophenecarboxylic acid in batches, maintaining the temperature below 10 °C.
- Stir at room temperature for 10–30 minutes.
- Heat to reflux for 1–3 hours to complete the chlorination.
- Remove solvent and excess reagents by reduced pressure distillation.
- Isolate the product as a colorless liquid.
Outcomes
- Yield: Approximately 88.6%
- Purity: Around 98%
- Advantages: High yield, high purity, simple raw materials, minimal post-reaction purification, and long product storage stability.
- Environmental note: Controlled use of thionyl chloride reduces environmental impact compared to older methods.
| Parameter | Details |
|---|---|
| Starting Material | 5-chloro-2-thiophenecarboxylic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| Solvent | Carbon tetrachloride or tetrachlorobenzene |
| Temperature | <0 °C during addition; reflux 1–3 h |
| Atmosphere | Nitrogen or helium |
| Yield | 88.6% |
| Purity | 98% |
Source: Chinese patent CN102659756A
One-Pot Synthesis of 5-Chlorothiophene-2-carboxylic Acid Precursor
Though this method focuses on the precursor acid rather than the acyl chloride directly, it is relevant as the acid is the immediate precursor for the carbonyl chloride.
Method Overview
- The process involves chlorination of 2-thiophene carboxaldehyde to produce 5-chlorothiophene-2-carboxaldehyde intermediate.
- This intermediate is then converted to 5-chlorothiophene-2-carboxylic acid in a one-pot reaction.
- Chlorinating agents include chlorine gas, sulfonyl chlorides, or N-chlorosuccinimide.
- The acid can subsequently be converted to the acyl chloride by standard chlorination methods.
Key Features
- Use of mild temperatures (-10 to 30 °C) during chlorination.
- Controlled pH adjustment and recrystallization for product purity.
- Suitable for industrial-scale synthesis due to minimized waste and raw material cost.
| Step | Conditions/Details |
|---|---|
| Chlorination agent | Chlorine, sulfonyl chloride, or N-chlorosuccinimide |
| Temperature | -10 to 30 °C |
| Reaction time | 1–20 hours |
| Purity of acid product | 91–97.7% |
| Solvents | Chloroform, methylene chloride, toluene, ethyl acetate |
Source: Chinese patent CN108840854A
Conversion of 5-Chlorothiophene-2-carboxylic Acid Derivatives Using N,N’-Carbonyldiimidazole
Method Overview
- This method uses 5-chlorothiophene-2-carboxylic acid derivatives reacted with N,N’-carbonyldiimidazole (CDI) to form the corresponding acyl imidazole intermediate.
- Subsequent heating in solvents like toluene and 1-methyl-2-pyrrolidone converts the intermediate to the acyl chloride.
- This method is useful for sensitive substrates and can be carried out at moderate temperatures (80–115 °C).
Process Highlights
- Reaction mixture heated initially at 80–83 °C for 20 minutes, then at 115 °C for 1 hour.
- Product isolation by filtration and washing.
- Avoids use of harsh chlorinating agents like thionyl chloride directly.
| Parameter | Details |
|---|---|
| Starting Material | 5-chlorothiophene-2-carboxylic acid derivative |
| Reagent | N,N’-Carbonyldiimidazole (CDI) |
| Solvents | Toluene, 1-methyl-2-pyrrolidone |
| Temperature | 80–115 °C |
| Reaction Time | 1–1.5 hours |
Alternative Method Using Thionyl Chloride and Pyridine in Acetonitrile
Method Overview
- Preparation of benzothiophene-2-carbonyl chlorides by treating corresponding acids or cinnamic acid derivatives with thionyl chloride in the presence of pyridine.
- Solvent: Acetonitrile or tetrahydrofuran (THF).
- Reaction carried out at room temperature or slightly elevated temperatures.
- Pyridine acts as an acid scavenger, improving yield and purity.
Key Notes
- Avoids expensive coupling reagents.
- Reaction monitored by TLC or HPLC.
- Post-reaction workup involves saponification and purification steps.
| Parameter | Details |
|---|---|
| Starting Material | 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives |
| Chlorinating Agent | Thionyl chloride |
| Solvent | Acetonitrile or THF |
| Additive | Pyridine |
| Temperature | Ambient to moderate heat |
Summary Table of Preparation Methods
| Method | Starting Material | Chlorinating Agent | Solvent(s) | Temperature Range | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Thionyl chloride in non-polar solvent | 5-chloro-2-thiophenecarboxylic acid | Thionyl chloride (SOCl₂) | Carbon tetrachloride, tetrachlorobenzene | <0 °C to reflux (1–3 h) | 88.6 | 98 | High purity, inert atmosphere, industrial scale |
| One-pot chlorination to acid | 2-thiophene carboxaldehyde | Chlorine, sulfonyl chloride | Chloroform, methylene chloride, toluene | -10 to 30 °C | N/A | 91–97.7 | Precursor acid synthesis, industrially suitable |
| CDI-mediated conversion | 5-chlorothiophene-2-carboxylic acid derivative | N,N’-Carbonyldiimidazole (CDI) | Toluene, 1-methyl-2-pyrrolidone | 80–115 °C | N/A | N/A | Milder conditions, avoids SOCl₂ direct use |
| Thionyl chloride + pyridine | 3-chlorobenzo[b]thiophene-2-carboxylic acid derivatives | Thionyl chloride | Acetonitrile, THF | Ambient to moderate heat | N/A | N/A | Pyridine scavenges HCl, avoids expensive reagents |
Research Findings and Practical Considerations
- The thionyl chloride method with controlled temperature and inert atmosphere is the most straightforward and widely used approach, offering high yield and purity suitable for industrial applications.
- The one-pot synthesis of the precursor acid reduces steps and waste, improving cost-effectiveness but requires subsequent chlorination.
- The CDI method provides a milder alternative, beneficial when sensitive functional groups are present.
- Use of pyridine as an acid scavenger in chlorination reactions improves reaction efficiency and reduces side reactions.
- Solvent choice impacts reaction rate, product purity, and environmental footprint; non-polar solvents are preferred in chlorination steps to minimize side reactions.
- Temperature control during reagent addition is critical to avoid decomposition and side products.
- Purification typically involves vacuum distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding benzothiophene derivative without the carbonyl chloride group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzothiophene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of benzothiophene derivatives without the carbonyl chloride group.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-1-benzothiophene-2-carbonyl chloride features a benzothiophene core with a carbonyl chloride functional group, which enhances its reactivity. The presence of chlorine at the 5-position contributes to its electrophilic character, making it suitable for nucleophilic substitution reactions.
Organic Synthesis
The compound serves as an important building block in organic chemistry. It is frequently utilized in the synthesis of complex heterocyclic compounds through various reaction mechanisms.
Key Reactions:
- Nucleophilic Substitution: The carbonyl chloride group allows for the introduction of various nucleophiles, leading to diverse substituted products.
- Cross-Coupling Reactions: It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of biaryl compounds.
| Reaction Type | Mechanism | Products Formed |
|---|---|---|
| Nucleophilic Substitution | Electrophilic attack on carbonyl | Substituted benzothiophene derivatives |
| Cross-Coupling | Coupling with aryl boronic acids | Biaryl compounds |
Medicinal Chemistry
This compound has been explored for its potential in drug development. It acts as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways.
Case Study:
- Anticoagulant Development: Research indicates that derivatives of this compound can inhibit blood coagulation factors, making it a candidate for treating thromboembolic disorders. For instance, it has been linked to the synthesis of compounds that exhibit anticoagulant properties, providing therapeutic benefits in conditions like myocardial infarction and stroke .
Material Science
The compound is also utilized in developing advanced materials, particularly organic semiconductors. Its electronic properties make it suitable for applications in electronic devices and coatings.
Applications:
- Organic Electronics: Used as a precursor for materials that exhibit desirable electronic characteristics.
- Coatings: Its chemical stability contributes to the formulation of durable coatings for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-1-benzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key parameters of 5-chloro-1-benzothiophene-2-carbonyl chloride with structurally related compounds:
Biological Activity
5-Chloro-1-benzothiophene-2-carbonyl chloride is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group at the 5-position of the benzothiophene ring and a carbonyl chloride functional group. Its molecular formula is , which contributes to its reactivity and utility in various chemical reactions.
Anticancer Properties
Research indicates that derivatives of benzothiophene, including 5-chloro variants, exhibit notable anticancer activities. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Studies have shown that certain derivatives demonstrate significant inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.126 |
| This compound | SMMC-7721 | 0.071 |
| This compound | K562 | 0.164 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency against cancer cells compared to other halogenated derivatives .
The biological activity of 5-chloro derivatives often involves the modulation of key cellular pathways. For example, it has been implicated in inhibiting specific enzymes or receptors that play crucial roles in tumor growth and metastasis. The compound's ability to interfere with protein interactions is significant for drug development targeting cancer therapies.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to benzothiophenes:
- Inhibition of FIH-1 : Research demonstrated that thiophene derivatives can inhibit FIH-1 (Factor Inhibiting HIF), which is crucial for hypoxia-inducible factor (HIF) regulation in cancer cells. This inhibition leads to increased HIF activity under normoxic conditions, promoting tumor survival and growth .
- Antimicrobial Activity : Compounds similar to 5-chloro derivatives have been screened for antibacterial properties against pathogens such as Staphylococcus aureus. Some derivatives exhibited promising results, indicating potential applications in treating infections .
- Toxicity Assessments : Toxicity evaluations using assays like MTS have shown that while some benzothiophene derivatives are effective against cancer cells, they may also exhibit cytotoxicity towards normal cells, necessitating further optimization for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
